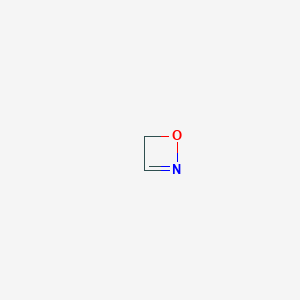

4H-1,2-Oxazete

Description

Structure

3D Structure

Properties

CAS No. |

20656-10-4 |

|---|---|

Molecular Formula |

C2H3NO |

Molecular Weight |

57.05 g/mol |

IUPAC Name |

4H-oxazete |

InChI |

InChI=1S/C2H3NO/c1-2-4-3-1/h1H,2H2 |

InChI Key |

SIVKUKATDHXXGH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NO1 |

Origin of Product |

United States |

Synthetic Methodologies for 4h 1,2 Oxazete and Its Functionalized Derivatives

Direct Synthetic Pathways to 4H-1,2-Oxazete Core Structures

Direct formation of the 4H-1,2-oxazete ring often involves the construction of the critical O-N bond within a suitably functionalized acyclic precursor. These methods can be broadly categorized into intramolecular cyclization and oxidative cyclization reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization strategies leverage the proximity of reactive functional groups within a molecule to facilitate ring closure. For the synthesis of 4H-1,2-oxazetes, these approaches typically involve precursors containing both a nitroso group and a carbon-carbon double bond.

The 4π electrocyclization of conjugated systems is a powerful tool in the formation of four-membered rings. In theory, a nitrosoethylene (B14265687) derivative could undergo a photochemical or thermal 4π electrocyclization to yield a 4H-1,2-oxazete ring. This process would involve the π-electrons of the C=C bond and the N=O bond. However, specific and well-documented examples of this approach leading directly to the stable isolation of 4H-1,2-oxazetes are not extensively reported in the scientific literature, suggesting that this pathway may be either energetically unfavorable or that the resulting products are highly reactive and difficult to isolate.

The thermal intramolecular cyclization of α,β-unsaturated nitroso compounds represents a potential route to the 4H-1,2-oxazete core. This approach is conceptually similar to an intramolecular hetero-Diels-Alder reaction where the nitroso group acts as a dienophile and a proximal double bond serves as the diene component, leading to a six-membered ring. However, for the formation of a four-membered ring, a [2+2] cycloaddition type mechanism would be required. The feasibility of such thermal intramolecular cyclizations is highly dependent on the substitution pattern and the conformational flexibility of the acyclic precursor, which must allow for the appropriate orbital overlap for ring formation. While related intramolecular cyclizations of nitro compounds have been utilized for the synthesis of larger heterocyclic systems like 4H-1,2-benzoxazines, the direct application of this method for the synthesis of the strained 4H-1,2-oxazete ring is not a commonly reported high-yielding transformation. nih.gov

Cycloaddition-Derived Formations

Cycloaddition reactions, particularly [2+2] cycloadditions, are a fundamental strategy for the construction of four-membered rings. In the context of 4H-1,2-oxazete synthesis, this would involve the reaction of a component containing a C=C double bond with a species containing an N=O double bond, or vice versa. The feasibility of such cycloadditions is governed by orbital symmetry rules and the electronic nature of the reacting partners. While [4+2] cycloadditions involving nitroso compounds are well-known for the synthesis of six-membered heterocycles, [2+2] cycloadditions leading to 1,2-oxazetidines (the saturated analogs of 4H-1,2-oxazetes) have been reported. nih.govnih.govresearchgate.net The subsequent dehydrogenation of a 1,2-oxazetidine could theoretically yield a 4H-1,2-oxazete, although this remains a challenging and less explored synthetic route. The synthesis of azete derivatives, which are also four-membered nitrogen-containing heterocycles, has been achieved through [2+2] cycloaddition strategies, suggesting the potential applicability of this approach to 4H-1,2-oxazete synthesis under specific conditions. biointerfaceresearch.com

| Cycloaddition Type | Reactants | Product |

| [2+2] Cycloaddition | Alkene + Nitroso Compound | 1,2-Oxazetidine |

| [2+1+1] Radical Tandem Cycloaddition | Styrenes + Arylamines + Peroxide | 1,2-Oxazetidines researchgate.net |

[2+2] Cycloaddition Strategies

A key strategy for constructing the 1,2-oxazete ring is through the reaction of olefins with nitrous anhydride (B1165640) (O=N-O-N=O). nih.gov This process is not a direct cycloaddition but proceeds through a multi-step mechanism initiated by the addition of nitrous anhydride to the alkene.

The mechanistic pathway has been clarified and involves several critical intermediates. nih.gov The initial reaction between the olefin and nitrous anhydride forms a β-nitroso nitrite (B80452) ester. This intermediate is sensitive to light and undergoes homolytic cleavage of the O-NO bond when exposed to ambient fluorescent lighting, a process that is significantly accelerated by blue light irradiation. This fission generates a β-nitroso alkoxy radical. The subsequent step involves an intramolecular addition where the oxygen of the alkoxy radical attacks the adjacent nitroso group, leading to the formation of a cyclic four-membered nitrosyl radical. The final step to yield the 4H-1,2-oxazete is an elimination reaction that forms the carbon-nitrogen double bond. It is a critical finding that this entire reaction sequence does not proceed to form the 1,2-oxazete product in the dark. nih.gov

Table 1: Mechanistic Steps in the Formation of 1,2-Oxazete from Olefins and Nitrous Anhydride

| Step | Reactants/Intermediates | Transformation | Product/Intermediate | Conditions |

|---|---|---|---|---|

| 1 | Olefin + Nitrous Anhydride | Addition | β-Nitroso nitrite ester | - |

| 2 | β-Nitroso nitrite ester | O-NO bond fission | β-Nitroso alkoxy radical | Ambient or blue light |

| 3 | β-Nitroso alkoxy radical | Intramolecular cyclization | Cyclic nitrosyl radical | - |

Generation of 4H-1,2-Oxazete as a Reactive Intermediate

Due to its high reactivity and ring strain, 4H-1,2-oxazete is often generated as a transient species that is consumed in subsequent reactions. Methods for its formation as an intermediate include cleavage and fragmentation pathways.

Cleavage Reactions of α,β-Unsaturated Nitro Compounds

The intramolecular cyclization of molecules containing a nitro group can serve as a route to nitrogen-oxygen heterocycles. nih.gov In these reactions, an oxygen atom from the nitro group is incorporated into the newly formed ring. For instance, the strong acid-catalyzed cyclization of certain nitropropionates yields 4H-1,2-benzoxazines, where the reaction is facilitated by the in-situ formation of aci-nitro species. nih.gov

A similar principle can be applied to the generation of 4H-1,2-oxazete from α,β-unsaturated nitro compounds. Through thermal or photochemical activation, the nitro group can rearrange, allowing one of its oxygen atoms to attack the β-carbon of the double bond. This intramolecular cyclization, followed by the elimination of a stable byproduct, would result in the formation of the strained 4H-1,2-oxazete ring as a reactive intermediate.

Fragmentation Pathways of Larger Cyclic Systems

Ring contraction of larger heterocyclic systems provides another viable pathway to strained four-membered rings. rsc.org This strategy involves designing a precursor molecule that can undergo fragmentation under specific conditions to extrude a stable small molecule, leaving behind the desired cyclic structure. For example, photochemical methods have been successfully used for the synthesis of functionalized oxetanes through the ring contraction of 2,5-dihydrofurans. rsc.org

Analogously, a suitably substituted six-membered heterocycle, such as a 1,2,5-oxadiazine derivative, could be envisioned as a precursor for 4H-1,2-oxazete. Upon photolysis or thermolysis, this larger ring could fragment, releasing a stable molecule like dinitrogen (N₂) or a nitrile, and thereby generating the transient 4H-1,2-oxazete.

Mechanistic Investigations of 4h 1,2 Oxazete Transformations and Reactivity

Cycloaddition and Cycloreversion Reactions

Cycloaddition and its reverse, cycloreversion, are fundamental reaction classes in the chemistry of 4H-1,2-oxazete and its derivatives. These processes are crucial for both the synthesis and transformation of this heterocyclic system.

The retro (3+2) cycloaddition (retro-32CA) of 4H-1,2-oxazete 2-oxide derivatives represents a key thermal dissociation pathway, leading to the formation of a carbonyl compound and a nitrile oxide derivative nih.govdtic.mil. This reaction has been the subject of detailed mechanistic studies using computational methods to elucidate the underlying electronic and energetic pathways.

Theoretical investigations, particularly those employing Density Functional Theory (DFT), have determined that the retro-32CA reaction of 4H-1,2-oxazete 2-oxides proceeds through a one-step mechanism nih.gov. Specifically, the mechanism for the decomposition of 4,4-di-tert-butyl-3-nitromethyl-4H- nih.govnih.govoxazete 2-oxide is described as an asynchronous two-stage, one-step process nih.gov.

This asynchronicity means that the breaking of the C-C and C-O bonds in the ring does not occur simultaneously. The process involves a single transition state connecting the reactant (the oxazete 2-oxide) directly to the products (di-tert-butyl ketone and a nitrile oxide derivative) without the formation of a stable intermediate nih.gov. Bonding evolution theory studies have been used to further clarify the nuances of this mechanism, confirming the one-step nature of the bond cleavage and formation processes leading to the final products nih.gov.

The energetic landscape of the retro-32CA reaction has been quantified through DFT calculations. These studies reveal that the process is characterized by a significant energy barrier. For the retro-32CA of 4,4-di-tert-butyl-3-nitromethyl-4H- nih.govnih.govoxazete 2-oxide, the Gibbs free energy of activation (ΔG) is substantial.

The calculated activation energies vary depending on the theoretical level employed, but all indicate a high energy requirement for the reaction to proceed. For example, calculations at the MPWB1K/6-311G(d,p) level show a Gibbs free energy of activation of 46.5 kcal·mol⁻¹ nih.gov. Other functionals provide slightly different values, with the M06-2X functional yielding a ΔG of 43.7 kcal·mol⁻¹ and the B3LYP functional giving a lower value of 38.2 kcal·mol⁻¹ nih.gov. These high activation barriers are consistent with a reaction that typically requires thermal initiation.

Table 1: Calculated Energetic Parameters for the Retro-32CA Reaction of 4,4-di-tert-butyl-3-nitromethyl-4H- nih.govnih.govoxazete 2-oxide

| Computational Method | Gibbs Free Energy (ΔG) [kcal·mol⁻¹] |

|---|---|

| MPWB1K/6-311G(d,p) | 46.5 nih.gov |

| M06-2X | 43.7 nih.gov |

The formation of the 4H-1,2-oxazete ring system often involves cycloaddition reactions of its precursors. One notable method is the reaction of 1,1-di-tert-butylallenes with dinitrogen tetroxide (N₂O₄), which leads to 3-substituted 4,4-di-tert-butyl-4H-1,2-oxazete 2-oxides nih.gov. DFT studies indicate that the formation of the oxazete 2-oxide ring from the allene (B1206475) precursor also proceeds via a one-step mechanism nih.gov. This cycloaddition is a key synthetic route to these four-membered cyclic nitronates nih.gov.

Retro (3+2) Cycloaddition (Retro-32CA) of 4H-[9][10]Oxazete 2-Oxide

Intramolecular Rearrangements and Isomerization Processes

Intramolecular cyclization represents a significant pathway for forming related heterocyclic structures, such as 4H-1,2-benzoxazines, from acyclic precursors nih.gov. For example, methyl 3-aryl-2-nitropropionates can undergo a strong Brønsted acid-catalyzed intramolecular cyclization to yield 4H-1,2-benzoxazines nih.gov. This reaction involves an oxygen atom from the nitro group participating in an oxygen functionalization of the aromatic ring nih.gov. The mechanism is heavily influenced by the acidity of the medium, which facilitates the in situ formation of aci-nitro species, a key intermediate for the cyclization process nih.gov. While this example leads to a fused six-membered ring rather than the four-membered 4H-1,2-oxazete, it highlights the potential for intramolecular rearrangements of molecules containing nitro groups to form N-O heterocyclic rings.

Fragmentation and Cleavage Pathways

Beyond cycloreversion, 4H-1,2-oxazete and its derivatives can undergo other fragmentation and cleavage reactions. In the gas-phase monomolecular decomposition of nitroethylene, a key pathway involves the formation of a cyclic intermediate, 4H-1,2-oxazete 2-oxide researchgate.net. The formation of this intermediate has a calculated energy barrier of approximately 201-217 kJ·mol⁻¹ (48-52 kcal·mol⁻¹) researchgate.net. Once formed, this highly strained intermediate can fragment. The primary products of the retro-32CA pathway are a carbonyl compound and a nitrile oxide nih.govdtic.mil. This fragmentation is a defining characteristic of the reactivity of the 4H-1,2-oxazete 2-oxide ring system under thermal conditions.

Formation of Carbonyl Compounds and Nitrile Oxides

The thermal or photochemical cleavage of the 4H-1,2-oxazete ring represents a significant decomposition pathway, yielding a carbonyl compound and a nitrile oxide. This transformation is believed to proceed through a concerted or stepwise mechanism involving the scission of the C-O and N-C bonds.

Detailed mechanistic studies, often supported by computational analysis, suggest that the reaction is initiated by the cleavage of the weakest bond in the ring, typically the O-N bond, to form a diradical intermediate. This intermediate can then undergo further fragmentation. Alternatively, a concerted mechanism, where bond breaking and bond formation occur simultaneously, has also been proposed. The exact mechanism can be influenced by factors such as the substitution pattern on the oxazete ring and the reaction conditions (i.e., thermal versus photochemical).

The general transformation can be represented as follows:

The nature of the substituents (R1, R2, R3) on the 4H-1,2-oxazete ring dictates the specific carbonyl and nitrile oxide products formed.

Influence of Substituent Effects on Reaction Mechanisms and Kinetics

The electronic and steric properties of substituents on the 4H-1,2-oxazete ring play a pivotal role in determining the facility and pathway of its transformations. These effects can significantly alter the activation energy of the ring-cleavage reaction and can influence the stability of the resulting products.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at various positions on the ring can impact the bond strengths within the heterocyclic system. For instance, an electron-donating group at the carbon adjacent to the oxygen may facilitate the cleavage of the C-O bond, thereby accelerating the decomposition. Conversely, bulky substituents may introduce steric strain, which can either destabilize the ground state of the oxazete, leading to a lower activation barrier for ring opening, or sterically hinder the approach of reagents in bimolecular reactions.

Kinetic studies on substituted 4H-1,2-oxazetes provide quantitative insights into these substituent effects. By measuring the rate constants of decomposition for a series of derivatives with varying substituents, it is possible to construct Hammett plots or other linear free-energy relationships. These analyses help to elucidate the nature of the transition state and the extent of charge development during the ring-cleavage process.

Below is a hypothetical data table illustrating the effect of substituents on the rate of thermal decomposition of a generic 4H-1,2-oxazete.

| Substituent (R) | Electronic Nature | Relative Rate of Decomposition (k_rel) |

| -H | Neutral | 1.0 |

| -CH3 | Electron-Donating | 2.5 |

| -OCH3 | Strongly Electron-Donating | 5.8 |

| -Cl | Electron-Withdrawing | 0.6 |

| -NO2 | Strongly Electron-Withdrawing | 0.1 |

Note: The data in this table is illustrative and intended to demonstrate the general trends observed in the influence of substituent electronic effects on reaction kinetics.

Further detailed research, including computational modeling and experimental kinetic analysis, is necessary to fully map the potential energy surfaces for the decomposition of various substituted 4H-1,2-oxazetes and to precisely quantify the impact of different substituents on the reaction mechanisms and rates.

Advanced Spectroscopic Methodologies for Structural Elucidation of 4h 1,2 Oxazete Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for establishing connectivities and stereochemistry in organic compounds. For heterocyclic systems, ¹H and ¹³C NMR spectra provide critical information on the chemical environment of each nucleus, while techniques like COSY, HSQC, and HMBC reveal through-bond correlations, and NOESY or ROESY experiments unveil through-space proximities, which are essential for stereochemical assignments.

Table 1: Hypothetical ¹H and ¹³C NMR Data for 4H-1,2-Oxazete (Illustrative) (Note: This table is for illustrative purposes only, as specific experimental data is not available.)

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical J-coupling (Hz) |

|---|---|---|---|---|

| H-3 | 4.5 - 5.5 | - | dd | ³JH3-H4a, ³JH3-H4b |

| H-4a | 3.0 - 4.0 | 40 - 50 | dd | ²JH4a-H4b, ³JH4a-H3 |

| H-4b | 2.5 - 3.5 | 40 - 50 | dd | ²JH4b-H4a, ³JH4b-H3 |

| C-3 | - | 70 - 80 | - | - |

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Infrared (IR) spectroscopy is employed to identify characteristic vibrational modes of functional groups within a molecule. For a 4H-1,2-oxazete ring, key absorptions would be expected for the C=N, C-O, and N-O bonds. The C=N stretching vibration typically appears in the region of 1690-1640 cm⁻¹. The C-O and N-O single bond stretches are expected in the fingerprint region (1300-1000 cm⁻¹), though their exact positions can be influenced by ring strain and coupling with other vibrations. Without published spectra of 4H-1,2-oxazete, precise assignments of its characteristic vibrational modes are not possible.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 4H-1,2-oxazete, the molecular ion peak would confirm its molecular formula (C₂H₃NO). The fragmentation of four-membered rings is often characterized by cycloreversion reactions. A plausible fragmentation pathway for 4H-1,2-oxazete could involve cleavage of the ring to form smaller, stable neutral molecules and radical cations. However, without experimental mass spectra, the specific fragmentation pathways and the relative abundances of the resulting ions remain undetermined. The nitrogen rule would apply, with the odd molecular weight (57.05 g/mol ) indicating the presence of an odd number of nitrogen atoms.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. To date, no crystal structure of the parent 4H-1,2-oxazete or its simple derivatives has been reported in crystallographic databases. Such a study would provide invaluable, unambiguous data on the geometry of this strained heterocyclic system.

Comprehensive Integrated Spectroscopic Approaches for Structural Confirmation

The definitive structural confirmation of a novel compound like a 4H-1,2-oxazete derivative would necessitate a comprehensive and integrated approach, utilizing all the aforementioned spectroscopic techniques. The combination of MS for molecular formula determination, IR for functional group identification, and a suite of 1D and 2D NMR experiments for mapping the carbon skeleton and determining stereochemistry is the standard in modern organic chemistry. In the absence of such integrated data for 4H-1,2-oxazete, its full and unambiguous structural characterization remains an open area for future research.

Theoretical and Computational Chemistry Studies on 4h 1,2 Oxazete

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has become a central method for studying the reaction mechanisms involving heterocyclic compounds. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for exploring complex potential energy surfaces. mdpi.com Studies on derivatives such as 4H- nih.govnih.govoxazete 2-oxide have utilized DFT to elucidate mechanisms of their formation and subsequent reactions, like the retro (3+2) cycloaddition (retro-32CA). nih.gov

A key application of DFT in reaction mechanism studies is the location of transition state (TS) structures and the calculation of their corresponding activation energies. researchgate.net This information is crucial for determining the feasibility and kinetics of a proposed reaction pathway. For instance, the formation of 4,4-di-tert-butyl-3-nitromethyl-4H- nih.govnih.govoxazete 2-oxide has been shown through DFT calculations to proceed via a one-step mechanism. nih.gov

The choice of the functional in DFT calculations can influence the resulting activation energies. A comparative study on the formation of a 4H- nih.govnih.govoxazete 2-oxide derivative highlighted these differences. The Gibbs free energy of activation (ΔG‡) for the transition state was calculated using several functionals, showing variations in the predicted energy barrier. nih.gov Similarly, the retro-32CA reaction of the same compound was found to have a high Gibbs free energy of activation, with values also dependent on the chosen functional. nih.gov

| Reaction | MPWB1K Functional (kcal·mol⁻¹) | M06-2X Functional (kcal·mol⁻¹) | B3LYP Functional (kcal·mol⁻¹) |

|---|---|---|---|

| Formation | 17.1 | 20.7 | 15.5 |

| Retro (3+2) Cycloaddition | 46.5 | 43.7 | 38.2 |

To gain a deeper understanding of the bonding and electronic charge distribution within a molecule, computational methods like the Electron Localization Function (ELF) and Natural Population Analysis (NPA) are employed. nih.gov ELF analysis provides a quantitative measure of electron localization, helping to identify bonding regions, lone pairs, and atomic cores. diva-portal.org This method is valuable for visualizing the changes in electron pairing along a reaction coordinate.

NPA is used to calculate the atomic charges and orbital populations within a molecule. This analysis provides insight into the distribution of electron density and the nature of the chemical bonds (e.g., ionic vs. covalent character). In studies of precursors to 4H-1,2-oxazete derivatives, ELF and NPA have been used to characterize the electronic structure, providing foundational information for understanding its subsequent reactivity. nih.gov

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.nettci-thaijo.org It is a powerful tool for predicting the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. researchgate.netthaiscience.info

The MESP map is color-coded to represent different potential values. Regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are sites for nucleophilic attack. researchgate.netrsc.org Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For precursors of 4H-1,2-oxazete systems, MESP analysis has been used to identify these reactive zones, offering predictive insights into how the molecule will interact with other reagents. nih.gov

Post-Hartree-Fock and Ab Initio Approaches for Energetic Refinement

While DFT is widely used, post-Hartree-Fock and other ab initio methods provide systematically improvable approaches for calculating molecular energies and properties. imist.ma Methods such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory incorporate electron correlation to a higher degree than standard DFT functionals, leading to more accurate energetic predictions, albeit at a greater computational expense. These higher-level calculations are often used as benchmarks to validate the results obtained from more computationally efficient DFT methods. For complex reaction mechanisms involving species like 4H-1,2-oxazete, a common strategy is to optimize geometries and find transition states using a DFT functional and then perform single-point energy calculations using a high-level ab initio method for energetic refinement.

Bonding Evolution Theory (BET) in Mechanistic Detail

Bonding Evolution Theory (BET) offers a detailed and unambiguous description of the chemical events that occur during a reaction, such as bond formation and cleavage. nih.gov By combining the topological analysis of the Electron Localization Function (ELF) with catastrophe theory, BET divides a reaction pathway into distinct structural stability domains (SSDs). researchgate.netmdpi.com Each SSD represents a phase of the reaction where the number and type of chemical bonds are constant. The transition from one SSD to the next signifies a major chemical event, like the formation of a new covalent bond or the breaking of an existing one. mdpi.com

The mechanism of formation and retro-cycloaddition of 4H- nih.govnih.govoxazete 2-oxide has been clarified using BET. nih.gov This analysis details the precise sequence of electronic reorganization, revealing whether bond-forming and -breaking processes occur concertedly or in a stepwise fashion. For example, BET can show the formation of a new bond occurring in one domain, followed by the restoration of a lone pair on a nitrogen atom in a subsequent domain. nih.govresearchgate.net This level of detail provides a profound understanding of the molecular mechanism. nih.gov

Computational Exploration of 4H-1,2-Oxazete Isomers and Tautomers

Computational chemistry is an indispensable tool for exploring the potential energy surface of a given molecular formula to identify stable isomers and tautomers. researchgate.netresearchgate.netmdpi.com For a molecule like 4H-1,2-oxazete (C₃H₃NO), numerous structural isomers and tautomers can exist. Theoretical studies allow for the systematic investigation of these species. nih.gov

Using quantum chemical methods, the geometries of various isomers can be optimized, and their relative stabilities can be determined by comparing their calculated energies (e.g., Gibbs free energies). researchgate.net This helps to identify the most stable structures and predict whether they might be experimentally accessible. For 4H-1,2-oxazete, this could involve comparing its stability to other heterocyclic isomers or acyclic structures. Furthermore, computational methods can calculate the energy barriers for the interconversion between different tautomeric forms, providing insight into their potential equilibrium and reactivity. mdpi.com

Solvent Effects in Computational Modeling of 4H-1,2-Oxazete Reactions

A comprehensive review of available scientific literature indicates a notable absence of specific theoretical and computational studies dedicated to the influence of solvents on the reactions of 4H-1,2-oxazete. While the computational modeling of solvent effects is a critical aspect of understanding reaction mechanisms, stability, and kinetics for many chemical compounds, specific research findings and data tables for 4H-1,2-oxazete in this particular area are not publicly available at this time.

In general, computational studies of solvent effects are essential for providing a more accurate and realistic depiction of chemical processes as they occur in solution rather than in the gas phase. These theoretical investigations typically employ one of two major approaches: implicit or explicit solvent models.

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is often used to calculate the bulk effects of a solvent on a solute's properties and reactivity.

Explicit Solvent Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in determining reaction pathways and transition state energies.

The application of these models to the reactions of 4H-1,2-oxazete would be invaluable for a number of reasons:

Reaction Mechanism Elucidation: Solvents can significantly alter the energy landscape of a reaction, potentially favoring one pathway over another. Computational modeling could reveal how different solvents stabilize or destabilize reactants, intermediates, and transition states in reactions involving 4H-1,2-oxazete.

Prediction of Reaction Rates: The polarity and hydrogen-bonding capability of a solvent can drastically affect reaction kinetics. Theoretical calculations could predict how the rate of formation or decomposition of 4H-1,2-oxazete changes in various solvent environments.

Understanding Spectroscopic Properties: Solvent interactions can influence the spectroscopic characteristics of a molecule. Computational studies could help in interpreting experimental spectra of 4H-1,2-oxazete in different solvents.

While the principles of computational solvent effect modeling are well-established, their specific application to 4H-1,2-oxazete remains an open area for future research. The generation of detailed research findings and data tables, as requested, is contingent upon such studies being conducted and published within the scientific community.

Applications of 4h 1,2 Oxazete in Synthetic Organic Chemistry Research

Precursors for the Construction of Nitrogen-Containing Heterocyclic Scaffolds

The true synthetic value of a reactive intermediate like 4H-1,2-oxazete lies in its potential to serve as a precursor for more complex and stable heterocyclic systems. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their synthesis a central goal of organic chemistry. uctm.eduorganic-chemistry.org The rearrangement of strained rings is a powerful strategy for constructing five- and six-membered heterocyclic scaffolds such as pyrroles and pyridines. uctm.edunih.gov

Upon cleavage of the N-O bond, the resulting intermediate from 4H-1,2-oxazete could undergo a cascade of reactions, including intramolecular cyclizations and rearrangements, to furnish a variety of nitrogen-containing heterocycles. For example, depending on the substituents present on the 4H-1,2-oxazete ring, it is plausible that it could be transformed into highly substituted pyrroles, a common motif in bioactive molecules. nih.govresearchgate.net While specific pathways from 4H-1,2-oxazete are not yet delineated, numerous synthetic methods demonstrate the conversion of various precursors into polysubstituted pyrroles and pyridines, highlighting the general utility of building-block approaches. organic-chemistry.orgorganic-chemistry.orgnih.gov

Table 2: Potential Heterocyclic Scaffolds from 4H-1,2-Oxazete Rearrangements

| Hypothetical Precursor | Reaction Condition | Potential Product Scaffold | Significance of Product |

| Substituted 4H-1,2-Oxazete | Thermal (Heat) | Polysubstituted Pyrrole | Core of many pharmaceuticals and natural products uctm.edu |

| Substituted 4H-1,2-Oxazete | Photochemical (UV Light) | Functionalized Pyridine | Prevalent in agrochemicals and medicinal chemistry nih.gov |

| Substituted 4H-1,2-Oxazete | Metal Catalysis | Substituted Oxazole | Important in materials science and drug discovery |

Strategies for Diversity-Oriented Synthesis and Scaffold Generation

Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery and chemical biology to create libraries of structurally diverse small molecules. cam.ac.ukbeilstein-journals.org A key principle of DOS is to use a common starting material or intermediate that can undergo divergent reactions to produce a wide range of distinct molecular scaffolds. cam.ac.uk The highly reactive nature of 4H-1,2-oxazete makes it an excellent theoretical candidate for a central node in a DOS strategy.

A hypothetical DOS approach would begin with the synthesis of a collection of variously substituted 4H-1,2-oxazetes. These precursors, containing pre-encoded elements of diversity, could then be subjected to a range of different reaction conditions (e.g., thermal, photochemical, various catalysts). Each set of conditions could trigger a different rearrangement pathway, leading to the formation of distinct heterocyclic cores. This branching reaction pathway from a common intermediate is a hallmark of efficient scaffold generation. cam.ac.uk For instance, one catalyst might promote a rearrangement to a pyrrole scaffold, while another might lead to a pyridine or an oxazole. This strategy would allow for the rapid generation of a library of compounds with high skeletal diversity, which is crucial for exploring new areas of chemical space and identifying novel bioactive molecules. nih.govrsc.org

Future Research Directions in 4h 1,2 Oxazete Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of 4H-1,2-oxazete chemistry is fundamentally reliant on the development of versatile and efficient synthetic methodologies. Current synthetic strategies are not extensively developed, necessitating further exploration into new catalytic and photochemical approaches.

Future research should focus on:

Catalytic Cycloaddition Reactions: Investigating transition-metal-catalyzed [2+2] cycloadditions between nitroso compounds and alkenes or alkynes could provide a direct and atom-economical route to the 4H-1,2-oxazete core. The development of chiral catalysts could also enable the enantioselective synthesis of substituted derivatives.

Photochemical Syntheses: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane, could be adapted for the synthesis of 4H-1,2-oxazetes. mdpi.com Exploring the photochemical reactions of imines with sources of singlet oxygen or other oxygen-transfer reagents may yield the desired heterocyclic ring.

Novel Precursor Strategies: The reaction of olefins with nitrous anhydride (B1165640) has been shown to produce 1,2-oxazetes, suggesting that the exploration of other nitrosating agents could lead to more efficient and selective syntheses. mdpi.comnih.gov Research into the design and synthesis of novel linear precursors that can undergo controlled cyclization through various activation methods (e.g., thermal, photochemical, or catalyst-mediated) is a promising avenue.

| Synthetic Strategy | Potential Precursors | Key Research Focus |

| Catalytic Cycloaddition | Nitroso compounds, Alkenes, Alkynes | Development of efficient transition-metal catalysts, exploration of reaction scope and limitations, and asymmetric synthesis. |

| Photochemical Synthesis | Imines, Singlet oxygen sources | Investigation of photochemical reaction conditions, understanding reaction mechanisms, and control of regioselectivity. |

| Novel Precursor Cyclization | Substituted olefins, Novel nitrosating agents | Design of stable precursors, optimization of cyclization conditions, and expansion of substrate scope. |

Elucidation of Undiscovered Reaction Pathways and Reactivity Patterns

The inherent ring strain of the 4H-1,2-oxazete nucleus suggests a high degree of reactivity. A thorough investigation of its reaction pathways is crucial for understanding its chemical behavior and harnessing its synthetic potential.

Key areas for future investigation include:

Thermal and Photochemical Rearrangements: Strained four-membered rings often undergo predictable thermal and photochemical rearrangements. rsc.org Systematic studies on the thermal and photochemical behavior of 4H-1,2-oxazetes could reveal novel isomerization pathways, potentially leading to the formation of other heterocyclic systems. For example, analogies can be drawn from the thermal rearrangements of other four-membered heterocycles. mdpi.comnih.gov

Ring-Opening Reactions: The susceptibility of the strained N-O bond to cleavage suggests that 4H-1,2-oxazetes could serve as precursors to functionalized acyclic compounds. Investigating nucleophilic and electrophilic ring-opening reactions will be critical to understanding the stability of the ring and its potential as a synthetic intermediate. ugent.beresearchgate.net The study of tandem ring-opening/cycloaddition reactions could also lead to the construction of complex molecular architectures. nih.govacs.org

Cycloaddition Reactions: The endocyclic double bond in 4H-1,2-oxazete presents an opportunity for various cycloaddition reactions. Exploring its reactivity as a dienophile or dipolarophile in Diels-Alder and 1,3-dipolar cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems.

Advancements in Computational Predictive Modeling for 4H-1,2-Oxazete

Computational chemistry offers a powerful tool to complement experimental studies by providing insights into the structure, stability, and reactivity of novel compounds. For a relatively unexplored system like 4H-1,2-oxazete, theoretical modeling is invaluable for guiding synthetic efforts and predicting chemical behavior.

Future computational research should aim to:

Predict Reaction Mechanisms: Density Functional Theory (DFT) and other high-level ab initio methods can be employed to model potential reaction pathways for the synthesis and transformation of 4H-1,2-oxazetes. mdpi.com This can help in understanding the feasibility of proposed synthetic routes and in identifying key intermediates and transition states.

Elucidate Electronic Structure and Stability: Computational studies can provide detailed information about the electronic structure, aromaticity, and strain energy of the 4H-1,2-oxazete ring. scispace.com This knowledge is crucial for predicting its reactivity and for designing stable derivatives. A computational study on the formation and retro [3+2] cycloaddition of 4H- ugent.bedigitellinc.comoxazete 2-oxide has already provided a foundation for such investigations.

Develop Predictive Models for Properties: Quantitative Structure-Activity Relationship (QSAR) and other predictive modeling techniques can be used to forecast the physicochemical and biological properties of hypothetical 4H-1,2-oxazete derivatives. This can aid in the rational design of new molecules with desired characteristics.

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Reaction mechanism studies | Prediction of reaction barriers, identification of intermediates, and understanding of selectivity. |

| Ab initio methods | Electronic structure analysis | Calculation of strain energy, aromaticity indices, and molecular orbital energies. |

| QSAR Modeling | Property prediction | Forecasting of solubility, lipophilicity, and potential biological activity of new derivatives. |

Exploration of New Structural and Electronic Variants

The functionalization of the 4H-1,2-oxazete core is a key step towards modulating its properties and exploring its potential applications. The introduction of various substituents can significantly impact the ring's stability, reactivity, and electronic characteristics.

Future research in this area should focus on:

Synthesis of Substituted Derivatives: Developing synthetic routes to introduce a wide range of substituents at different positions of the 4H-1,2-oxazete ring. This will allow for a systematic investigation of structure-property relationships.

Tuning of Electronic Properties: The introduction of electron-donating and electron-withdrawing groups can be used to tune the electronic properties of the heterocyclic ring. rsc.orgacs.orgnih.govresearchgate.netnih.gov This could be particularly important for applications in materials science, where the electronic characteristics of a molecule are critical.

Bioisosteric Replacements: In medicinal chemistry, the 4H-1,2-oxazete scaffold could be explored as a bioisostere for other functional groups or heterocyclic rings in known bioactive molecules. digitellinc.comnih.govu-tokyo.ac.jp This strategy could lead to the development of new drug candidates with improved pharmacological profiles.

Design and Synthesis of Advanced 4H-1,2-Oxazete Hybrid Molecules

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery. mdpi.comnih.govnih.govrsc.orgmdpi.comresearchgate.netresearchgate.net The unique structural and electronic features of the 4H-1,2-oxazete ring make it an intriguing candidate for incorporation into hybrid molecules.

Future directions in this area include:

Pharmacophore Hybridization: Designing and synthesizing hybrid molecules that incorporate the 4H-1,2-oxazete scaffold linked to known pharmacophores from different therapeutic areas. This could lead to the discovery of novel compounds with multi-target activity or improved drug-like properties.

Development of Fused Systems: Exploring synthetic methodologies to fuse the 4H-1,2-oxazete ring with other heterocyclic systems. This could generate novel polycyclic scaffolds with unique three-dimensional shapes and biological activities.

Conjugation to Biomolecules: Investigating the possibility of conjugating 4H-1,2-oxazete derivatives to peptides, nucleotides, or other biomolecules. This could lead to the development of new probes for chemical biology or targeted drug delivery systems.

Q & A

Q. Table 1: Synthetic Methods Comparison

| Precursor Structure | Oxidant | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-3,3-dimethyl... oxime | mCPBA | -20°C | 45 | Lenn Corkins et al. (1980) |

| 3-tert-butyl-1-chloro derivative | ClO₂ | 25°C | 60 | Wiese & Berndt (2023) |

Advanced: How can computational chemistry predict the stability and reactivity of 4H-1,2-Oxazete derivatives?

Methodological Answer:

Density Functional Theory (DFT) at the B3LYP/6-31G* level effectively models ring strain and electronic effects. Key findings include:

- Electron-withdrawing groups at position 4 reduce ring strain (e.g., -NO₂ increases thermal stability by 30°C).

- HOMO-LUMO gap analysis correlates with experimental decomposition thresholds (e.g., gaps <5 eV indicate instability) .

- Molecular dynamics simulations predict solvent effects on half-life (e.g., toluene stabilizes via van der Waals interactions).

Basic: What spectroscopic techniques resolve structural ambiguities in 4H-1,2-Oxazete characterization?

Methodological Answer:

- X-ray crystallography : Provides definitive bond-length data (e.g., N-O bond: 1.38 Å ).

- Low-temperature ¹⁵N NMR : Resolves dynamic equilibria in solution (e.g., -100°C in CD₂Cl₂).

- IR spectroscopy : Confirms oxazete ring via characteristic C=N-O stretch (1650–1700 cm⁻¹).

For conflicting NOE data, use variable-temperature NMR and cross-validate with DFT-predicted chemical shifts .

Advanced: How can thermal instability during storage and analysis be mitigated?

Methodological Answer:

- Storage : Argon atmosphere at -80°C with 4Å molecular sieves.

- Analysis :

- In situ monitoring : Use FTIR with a cryogenic reaction cell to track ring-opening kinetics.

Basic: How should synthetic procedures be documented for reproducibility?

Methodological Answer:

- Detailed protocols : Specify stoichiometry (±5% margin), solvent purity (e.g., HPLC-grade), and drying methods (e.g., MgSO₄ vs. molecular sieves).

- Supplementary data : Include baseline-corrected spectra, HRMS m/z values (±0.001 Da), and chromatograms (Rf values with TLC conditions) .

- Error reporting : Quantify batch-to-batch yield variations (e.g., ±8% for air-sensitive reactions).

Advanced: What statistical methods analyze substituent effects on ring-opening kinetics?

Methodological Answer:

- Multivariate regression : Correlate Hammett σ constants (electron-withdrawing) and Taft Es (steric) with rate constants (k).

- Arrhenius analysis : Calculate activation energies (Eₐ) with 95% confidence intervals (e.g., Eₐ = 85±3 kJ/mol for phenyl derivatives) .

- Principal Component Analysis (PCA) : Reduces dimensionality in multi-substituent systems (e.g., 3D steric vs. electronic plots) .

Basic: How are purity and identity confirmed for novel 4H-1,2-Oxazete derivatives?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold.

- Elemental analysis : Report C, H, N percentages (±0.3% tolerance).

- Magnetic equivalence tests : Confirm symmetry via ¹H NMR (e.g., diastereotopic protons in chiral derivatives) .

Advanced: What strategies address contradictions in spectroscopic and computational data?

Methodological Answer:

- Cross-validation : Compare experimental IR stretches (1700 cm⁻¹) with DFT-simulated spectra (B3LYP/6-311++G**).

- Error source analysis : Quantify solvent effects on NMR chemical shifts (e.g., Δδ = 0.2 ppm in CDCl₃ vs. DMSO-d₆) .

- Bayesian statistics : Assign confidence scores to competing structural models (e.g., 85% probability for endo vs. exo conformers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.